molecular formula C14H17FN2O2S B2517986 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1005966-58-4

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2517986
CAS No.: 1005966-58-4
M. Wt: 296.36
InChI Key: ZIBUGODYCYREAI-PEZBUJJGSA-N
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Description

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a benzothiazole-derived compound characterized by a fluorine substituent at the 6-position of the benzothiazole core, a 2-methoxyethyl group at the 3-position, and an isobutyramide moiety forming a Z-configuration imine bond. The Z-isomer configuration may confer distinct steric and electronic properties compared to its E-isomer counterparts, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S/c1-9(2)13(18)16-14-17(6-7-19-3)11-5-4-10(15)8-12(11)20-14/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBUGODYCYREAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the fluoro and methoxyethyl groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

    Formation of the (Z)-ylidene isobutyramide: This step involves the condensation of the benzo[d]thiazole derivative with isobutyric acid or its derivatives under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxyethyl groups using nucleophiles such as amines or thiols.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzo[d]thiazole Family

The compound shares structural homology with several benzothiazole derivatives reported in recent literature and patents. Key comparisons include:

Compound Name Substituents (Position) Key Structural Differences Reference
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide (Target Compound) 6-F, 3-(2-methoxyethyl), Z-isomer Reference compound for comparison N/A
I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide 3-methyl, E-configuration, fused quinolinium E-isomer, cationic quinolinium core, styryl substituent
I10: (Z)-1,2-Dimethyl-4-((3-(3-(4-methylpiperidin-1-yl)propyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide 3-(4-methylpiperidinylpropyl), Z-isomer Bulky piperidine substituent, cationic quinolinium
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 6-CF₃, 2-(3-methoxyphenyl)acetamide Trifluoromethyl group, neutral acetamide linkage

Key Observations :

  • Side Chain Diversity: The 2-methoxyethyl group in the target compound offers flexibility and moderate polarity, contrasting with the rigid quinolinium core in I8/I10 or the piperidinylpropyl chain in I10 .
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:

  • Metabolic Stability : The Z-configuration may slow enzymatic degradation compared to E-isomers, as seen in other imine-containing drugs .
  • Target Selectivity: The absence of a cationic quinolinium moiety (as in I8/I10) suggests divergent biological targets, possibly favoring non-ion channel interactions .

Biological Activity

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, synthesizing information from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈FN₃O₂S
  • Structural Features :
    • Benzo[d]thiazole core
    • Fluorine atom at the 6-position
    • Methoxyethyl substituent at the 3-position
    • Isobutyramide functional group

These features contribute to its unique chemical properties, enhancing lipophilicity and potential bioavailability compared to similar compounds.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits promising biological activities, particularly in the following areas:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
  • Antimicrobial Properties : Initial tests indicate effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound may interact with enzymes related to cancer progression or infectious diseases, modulating their activity and thus influencing disease outcomes.

The mechanism by which this compound exerts its effects likely involves binding to specific receptors or enzymes. This interaction may inhibit critical signaling pathways associated with cell proliferation or microbial infection. Further molecular docking studies are necessary to elucidate these interactions in detail.

Research Findings and Case Studies

Recent studies have employed various methodologies to investigate the biological activity of this compound:

  • Molecular Docking Studies : Computational models have been developed to predict the binding affinity of the compound with several biological targets. These studies have indicated that the compound could effectively bind to proteins involved in cancer and microbial resistance.
  • In Vitro Testing : Laboratory experiments have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency.

Summary of Research Findings

Study TypeFindings
Molecular DockingHigh binding affinity with targets related to cancer and infections
In Vitro TestingSignificant cytotoxicity against various cancer cell lines
Antimicrobial TestsEffective against multiple bacterial strains

Conclusion and Future Directions

This compound represents a promising candidate for further research in drug development. Its unique structural features and preliminary findings suggest potential applications in oncology and infectious disease treatment. Future studies should focus on detailed mechanism exploration, optimization of synthetic routes for enhanced yield, and comprehensive in vivo testing to assess therapeutic efficacy and safety profiles.

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